molecular formula C10H9BrO2 B12938962 (E)-3-(4-(Bromomethyl)phenyl)acrylic acid

(E)-3-(4-(Bromomethyl)phenyl)acrylic acid

Cat. No.: B12938962
M. Wt: 241.08 g/mol
InChI Key: WMPJRZQASMKAHC-AATRIKPKSA-N
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Description

(E)-3-(4-(Bromomethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(Bromomethyl)phenyl)acrylic acid typically involves the bromination of a suitable precursor followed by a series of reactions to introduce the acrylic acid functionality. One common method involves the bromination of 4-methylphenylacetic acid to form 4-(bromomethyl)phenylacetic acid, which is then subjected to a Wittig reaction to introduce the acrylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and Wittig reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(Bromomethyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the acrylic acid moiety can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Typical conditions involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacrylic acids.

    Oxidation Reactions: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include saturated phenylpropionic acids.

Scientific Research Applications

(E)-3-(4-(Bromomethyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-(Bromomethyl)phenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the acrylic acid moiety can undergo addition reactions. These interactions can modulate biological pathways and molecular targets, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromomethylbenzoic acid: Similar structure but lacks the acrylic acid moiety.

    3-(4-Bromophenyl)acrylic acid: Similar structure but lacks the bromomethyl group.

    4-(Bromomethyl)phenylacetic acid: Similar structure but lacks the acrylic acid moiety.

Uniqueness

(E)-3-(4-(Bromomethyl)phenyl)acrylic acid is unique due to the presence of both the bromomethyl and acrylic acid functionalities, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(E)-3-[4-(bromomethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H9BrO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,7H2,(H,12,13)/b6-5+

InChI Key

WMPJRZQASMKAHC-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1CBr)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC=C1CBr)C=CC(=O)O

Origin of Product

United States

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